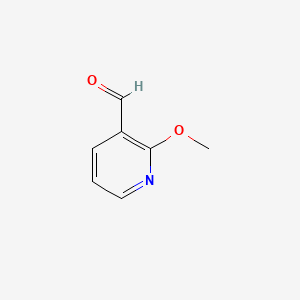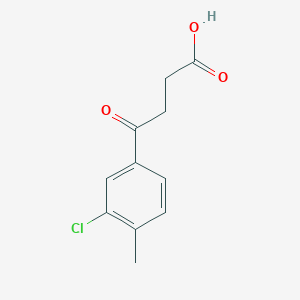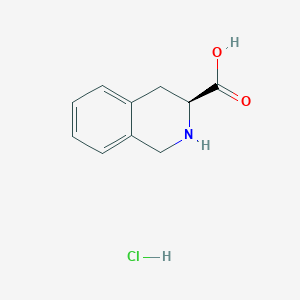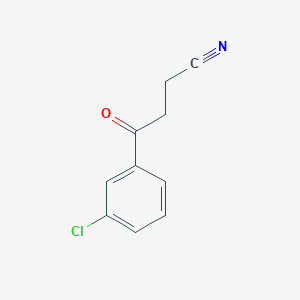
4-(3-氯苯基)-4-氧代丁腈
描述
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This would involve detailing the reactions the compound undergoes, including the reagents and conditions for each reaction .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability .科学研究应用
杂环合成
- 4-(3-氯苯基)-4-氧代丁腈用于合成各种杂环化合物。例如,它有助于创建新的吡唑并[1,5-a]嘧啶和吡唑并[5,1-c]-1,2,4-三嗪,正如在研究4-苯基-3-氧代丁腈衍生物的反应性(Khalik, 1997)中所展示的。
光谱和结构分析
- 它在化合物的光谱和结构分析中起着关键作用。例如,DFT和TD-DFT/PCM计算被用于分子结构和光谱表征4-(4-氯苯基)-2-氧代-1,2,5,6-四氢苯并[h]喹啉-3-碳腈染料(Wazzan, Al-Qurashi, & Faidallah, 2016)。
抗菌研究
- 这种化合物的衍生物被评估其抗菌活性。例如,4,6-双(4-氯苯基)-2-氧代-1,2-二氢吡啶-3-碳腈配合物显示出较自由配体更高的抗菌活性(Sadeek, Zordok, El‐Attar, & Ibrahim, 2015)。
有机化学应用
- 它是有机合成中的关键组成部分,如在制备2-芳基亚亚甲基-3-氧代丁腈衍生物中所见,然后用于制备其他具有化学重要性的化合物(Han, Zhao, Chen, Du, & Wang, 2015)。
生物活性分析
- 该化合物的衍生物被用于研究其生物活性,包括抗菌性质。这可以通过评估各种衍生物对细菌和真菌活性的研究来证明(Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005)。
抗病毒和抗癌研究
- 4-芳基-2-二烷基磷酸甲基-4-氧代丁腈,一种衍生物,通过分子对接研究研究其抗病毒和抗癌性质,针对SARS冠状病毒主蛋白酶和人类孕激素受体(Yaccoubi, Elleuch, Mohamed, Hamza, & Zaki, 2022)。
环境应用
- 4-(3-氯苯基)-4-氧代丁腈的衍生物用于环境应用,例如用于有机污染物降解的先进氧化过程的开发,就像涉及Cr(III)/Cr(VI)氧化还原循环的研究(Bokare & Choi, 2011)。
光电研究
- 它在光电研究中发挥作用,其中衍生物被分析其非线性和电荷传输性质,正如在对羟喹啉衍生物的研究中所展示的(Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020)。
作用机制
Target of Action
4-(3-Chlorophenyl)-4-oxobutanenitrile is a derivative of quinoline . Quinoline and its derivatives have been shown to inhibit tyrosine kinases , topoisomerase , tubulin polymerization , and DHODH kinase . Therefore, it can be inferred that 4-(3-Chlorophenyl)-4-oxobutanenitrile may also target these enzymes.
Mode of Action
Based on the known actions of quinoline derivatives, it can be inferred that this compound may interact with its targets (tyrosine kinases, topoisomerase, tubulin, and dhodh kinase) to inhibit their activity . This inhibition could lead to changes in cellular processes such as cell division, DNA replication, and protein synthesis, which are regulated by these enzymes.
Biochemical Pathways
Given that it may inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase , it can be inferred that this compound may affect pathways related to cell division, DNA replication, and protein synthesis.
Pharmacokinetics
A study on a similar compound suggests that it may be administered intraperitoneally and undergoes extensive hepatic first-pass effect . This suggests that the compound’s ADME properties may be influenced by factors such as route of administration and liver metabolism.
Result of Action
Based on the known actions of quinoline derivatives, it can be inferred that this compound may lead to inhibition of cell division, dna replication, and protein synthesis .
安全和危害
未来方向
属性
IUPAC Name |
4-(3-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-1-3-8(7-9)10(13)5-2-6-12/h1,3-4,7H,2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPBGBQUTNZWPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70502889 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34555-37-8 | |
| Record name | 4-(3-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70502889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

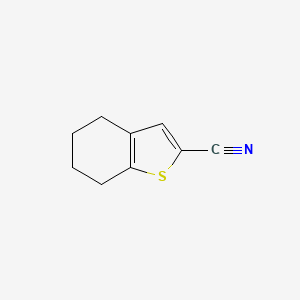
![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)
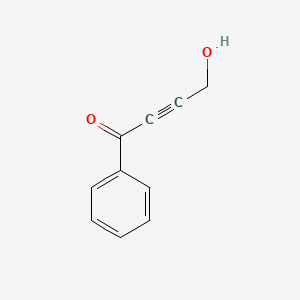
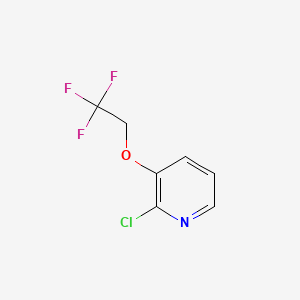

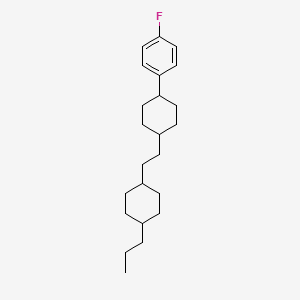
![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)
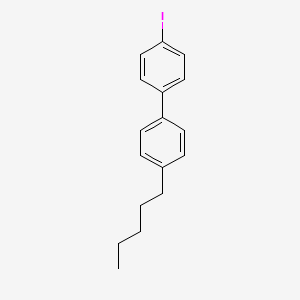
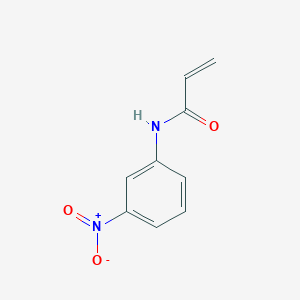
![1-{4-[3-(Trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B1315059.png)
